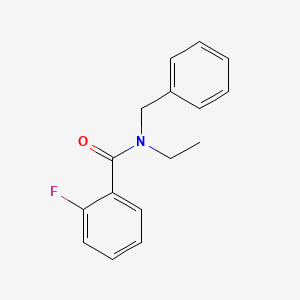

N-benzyl-N-ethyl-2-fluorobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H16FNO |

|---|---|

Molecular Weight |

257.3 g/mol |

IUPAC Name |

N-benzyl-N-ethyl-2-fluorobenzamide |

InChI |

InChI=1S/C16H16FNO/c1-2-18(12-13-8-4-3-5-9-13)16(19)14-10-6-7-11-15(14)17/h3-11H,2,12H2,1H3 |

InChI Key |

NLQLNUGRDAEPRT-UHFFFAOYSA-N |

SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2F |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-benzyl-N-ethyl-2-fluorobenzamide: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-N-ethyl-2-fluorobenzamide is a synthetic organic compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, structural features, and potential biological activities. While specific experimental data for this compound is limited in publicly available literature, this document compiles available information and draws comparisons with closely related analogues. A significant focus is placed on its potential role as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), a mechanism of action with considerable therapeutic promise in oncology. This guide also presents a generalized synthesis protocol and outlines key analytical methods for its characterization.

Chemical Structure and Identification

This compound is a tertiary amide characterized by a 2-fluorobenzoyl group attached to a nitrogen atom that is also substituted with a benzyl and an ethyl group.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 349128-48-9 | [1] |

| Molecular Formula | C₁₆H₁₆FNO | |

| Molecular Weight | 257.3 g/mol | |

| Canonical SMILES | CCN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2F | |

| InChI | InChI=1S/C16H16FNO/c1-2-18(12-13-8-4-3-5-9-13)16(19)14-10-6-7-11-15(14)17/h3-11H,2,12H2,1H3 | |

| InChIKey | NLQLNUGRDAEPRT-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical State | Solid (predicted) | Based on similar benzamide structures. |

| Melting Point | Not available | Data for the related compound N-benzylbenzamide is 104-106 °C. |

| Boiling Point | Not available | Data for a related compound, N-benzyl-N-(1-cyclopropylethyl)-4-fluorobenzamide, is 451.8ºC at 760 mmHg.[2] |

| Solubility | Soluble in organic solvents such as dichloromethane and ethanol.[3] | Expected to have low aqueous solubility. |

| Purity | Typically available at ≥97% | [4] |

Experimental Protocols

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general and widely applicable method for the synthesis of N,N-disubstituted benzamides is through the acylation of a secondary amine with a benzoyl chloride.

General Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Methodology (Generalized):

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzylethylamine (1.0 equivalent) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a tertiary amine base, such as triethylamine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.

-

Acylation: Cool the mixture in an ice bath (0 °C). Add 2-fluorobenzoyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Table 3: Analytical Methods

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | Resonances corresponding to the protons of the ethyl, benzyl, and 2-fluorobenzoyl moieties with appropriate chemical shifts, multiplicities, and integrations. |

| ¹³C NMR | Structural confirmation. | Resonances for all 16 carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (257.3 g/mol ). |

| Infrared (IR) Spectroscopy | Identification of functional groups. | A strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity. |

Biological Activity and Signaling Pathways

While this compound itself has not been extensively studied, a series of N-benzyl-2-fluorobenzamide derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3).[5] This dual-targeting approach is a promising strategy in cancer therapy, particularly for aggressive malignancies like triple-negative breast cancer.[5]

Mechanism of Dual EGFR/HDAC3 Inhibition

Molecular modeling studies of N-benzyl-2-fluorobenzamide derivatives suggest a bimodal mechanism of action:

-

HDAC3 Inhibition: The 2-fluorobenzamide moiety is proposed to chelate with the zinc ion (Zn²⁺) present in the active site of HDAC3, thereby inhibiting its deacetylase activity.[5]

-

EGFR Inhibition: The benzyl group is thought to occupy the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways.[5]

Caption: Proposed dual inhibition mechanism of this compound.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

HDAC3 Signaling Pathway

HDAC3 is a class I histone deacetylase that removes acetyl groups from histones and other proteins. This deacetylation leads to chromatin condensation and transcriptional repression of tumor suppressor genes. HDAC3 is often overexpressed in cancer and contributes to oncogenesis by silencing genes involved in cell cycle arrest, differentiation, and apoptosis.

By simultaneously inhibiting both EGFR and HDAC3, this compound and its derivatives may offer a synergistic anti-cancer effect, overcoming some of the resistance mechanisms associated with single-target therapies.

Conclusion

This compound is a compound with significant potential in the field of drug discovery, particularly as a scaffold for the development of dual EGFR/HDAC3 inhibitors. While a comprehensive experimental characterization of this specific molecule is not yet publicly available, this guide provides a foundational understanding of its chemical nature and biological rationale. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and validate its therapeutic potential in preclinical models.

References

N-benzyl-N-ethyl-2-fluorobenzamide: A Deep Dive into its Anticancer Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anticancer activity of N-benzyl-N-ethyl-2-fluorobenzamide and its closely related analogs. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel benzamide derivatives.

Core Mechanism: Dual Inhibition of EGFR and HDAC3

Recent studies on N-benzyl-2-fluorobenzamide derivatives have unveiled a novel dual-targeting mechanism of action, primarily focused on the inhibition of Epidermal Growth factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3). This dual inhibition is a promising strategy, particularly in aggressive cancers like triple-negative breast cancer (TNBC), where both EGFR and HDAC3 are known to synergistically promote malignant progression.[1]

A leading compound from this series, referred to as compound 38 , has demonstrated potent inhibitory activity against both EGFR and HDAC3.[1] Molecular modeling studies have elucidated the binding modes of these derivatives. The 2-fluorobenzamide moiety is predicted to chelate with the Zn2+ ion in the active site of HDAC3, while the N-benzyl group occupies the ATP-binding pocket of EGFR.[1] This dual-binding action effectively disrupts the signaling pathways mediated by both of these key cancer-promoting proteins.

Below is a diagram illustrating the dual-target inhibition mechanism of N-benzyl-2-fluorobenzamide derivatives.

Induction of Apoptosis via the Mitochondrial Pathway

N-substituted benzamides have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[2] This process is initiated by the disruption of the mitochondrial transmembrane potential, a critical event that leads to the release of cytochrome c from the mitochondria into the cytosol.[2] Cytosolic cytochrome c then activates caspase-9, a key initiator caspase in the apoptotic cascade.[2] The activation of caspase-9 subsequently triggers a cascade of executioner caspases, ultimately leading to programmed cell death.

The involvement of the mitochondrial pathway is further substantiated by the observation that overexpression of the anti-apoptotic protein Bcl-2 can inhibit benzamide-induced apoptosis.[2] This indicates that the pro-apoptotic activity of these compounds is, at least in part, mediated by the Bcl-2 family of proteins.

The following diagram outlines the proposed apoptotic pathway initiated by N-substituted benzamides.

G2/M Cell Cycle Arrest

In addition to inducing apoptosis, N-substituted benzamides have been observed to cause a cell cycle arrest at the G2/M phase.[2] This effect has been noted in various cancer cell lines, including those deficient in the tumor suppressor protein p53, suggesting that this mechanism is p53-independent.[2]

Interestingly, the G2/M arrest occurs even in the presence of broad-spectrum caspase inhibitors and in cells overexpressing Bcl-2.[2] This suggests that the cell cycle block is an event that may precede and be independent of the induction of apoptosis. The precise signaling pathways that lead to this G2/M arrest are still under investigation.

The logical relationship between N-substituted benzamide treatment and its downstream cellular effects is depicted in the diagram below.

Quantitative Data Summary

The following tables summarize the quantitative data obtained for a leading N-benzyl-2-fluorobenzamide derivative, compound 38 , in the context of triple-negative breast cancer.[1]

Table 1: Inhibitory Activity of Compound 38

| Target | IC50 |

| EGFR | 20.34 nM |

| HDAC3 | 1.09 µM |

Table 2: In Vitro Anticancer Activity of Compound 38 against MDA-MB-231 Cells

| Parameter | Result |

| Anti-proliferative IC50 | 1.98 µM |

| Inhibition of Cell Migration | 74.15% |

| Induction of Late-Stage Apoptosis | 57.4% |

Representative Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound and its analogs. These protocols are intended as a general guide and may require optimization for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram:

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blotting for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

Methodology:

-

Protein Extraction: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., EGFR, HDAC3, Cytochrome c, Caspase-9, Bcl-2, p53, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with the compound for 24 or 48 hours. Harvest the cells by trypsinization and wash with PBS.

-

Cell Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI.

-

Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

- 1. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

InChI key and SMILES for N-benzyl-N-ethyl-2-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-benzyl-N-ethyl-2-fluorobenzamide, a research compound belonging to the versatile class of benzamide derivatives. This document consolidates its chemical identifiers, physicochemical properties, and contextual biological significance, drawing upon data from related compounds to illustrate its potential applications in drug discovery and chemical biology.

Chemical Identity and Properties

This compound is a synthetic organic compound characterized by a 2-fluorobenzamide core with N-benzyl and N-ethyl substitutions on the amide nitrogen. The presence of the fluorine atom is a key feature, as this halogen can significantly influence the molecule's physicochemical properties and biological activity.[1]

| Identifier | Value |

| IUPAC Name | This compound |

| InChIKey | NLQLNUGRDAEPRT-UHFFFAOYSA-N |

| SMILES | CCN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2F |

| Molecular Formula | C16H16FNO |

| Molecular Weight | 257.3 g/mol |

| CAS Number | 349128-48-9 |

Synthesis and Experimental Protocols

General Synthesis Workflow

The logical workflow for the synthesis of this compound would involve the reaction of N-ethylbenzylamine with 2-fluorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Exemplary Experimental Protocol for a Related Benzamide

The following protocol for the synthesis of N-benzyl-3-(2-fluorophenyl)propanamide can be adapted.[2] It involves the acylation of benzylamine with 2-fluorobenzoyl chloride.

-

Starting Materials: 2-fluorobenzoyl chloride and N-ethylbenzylamine would be the requisite starting materials.

-

Reaction Setup: The reaction would be conducted in an inert solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

-

Acylation: N-ethylbenzylamine would be dissolved in the chosen solvent, followed by the addition of a base, such as triethylamine, to act as an acid scavenger. The solution would then be cooled in an ice bath.

-

Addition of Acyl Chloride: 2-fluorobenzoyl chloride would be added dropwise to the cooled solution of the amine and base.

-

Reaction Monitoring: The reaction progress would be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture would be washed with water and brine. The organic layer would be dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield the pure this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of N-benzyl-2-fluorobenzamide derivatives has been investigated as potential therapeutics, particularly in the context of cancer.

EGFR/HDAC3 Dual-Target Inhibition

A recent study identified a series of N-benzyl-2-fluorobenzamide derivatives as dual-target inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), both of which are implicated in the progression of triple-negative breast cancer.[3]

One of the most promising compounds in this series, compound 38 , exhibited potent inhibitory activity.[3] Although structurally different from this compound, its activity provides valuable context for the potential of this chemical scaffold.

| Compound | Target | IC50 |

| 38 | EGFR | 20.34 nM |

| HDAC3 | 1.09 µM | |

| MDA-MB-231 cells (anti-proliferative) | 1.98 µM |

Data for a related N-benzyl-2-fluorobenzamide derivative.[3]

Proposed Signaling Pathway Inhibition

The dual inhibition of EGFR and HDAC3 by N-benzyl-2-fluorobenzamide derivatives suggests a potential mechanism of action that could be relevant for this compound. The 2-fluorobenzamide moiety is proposed to chelate with the zinc ion in the active site of HDAC3, while the N-benzyl group occupies the ATP-binding pocket of EGFR.[3]

Conclusion

This compound represents a molecule of interest within the broader class of fluorinated benzamides. While specific biological data on this compound is not extensively documented in the public domain, the demonstrated activity of structurally related compounds as potent dual inhibitors of key cancer targets highlights the potential of this chemical scaffold. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this and related compounds.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Buy N-benzyl-3-(2-fluorophenyl)propanamide (EVT-5400997) [evitachem.com]

- 3. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of N-benzyl-N-ethyl-2-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-benzyl-N-ethyl-2-fluorobenzamide, a synthetic compound with significant potential in medicinal chemistry. This document outlines its fundamental chemical properties, synthesis protocols, and explores its biological relevance, particularly in the context of oncological research.

Core Compound Properties

This compound is an amide derivative characterized by a fluorinated phenyl ring, which can significantly influence its biological activity.[1] The core physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C16H16FNO | [1] |

| Molecular Weight | 257.3 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 349128-48-9 | [2][3] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives typically involves an acylation reaction. While a specific detailed protocol for this exact molecule is not publicly available, a general and widely applicable synthetic methodology can be inferred from the synthesis of structurally similar benzamide derivatives.

General Synthesis Protocol: Acylation of N-benzylethylamine

The primary route for synthesizing this compound involves the reaction of N-benzylethylamine with 2-fluorobenzoyl chloride.

Materials:

-

N-benzylethylamine

-

2-fluorobenzoyl chloride

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Aqueous workup solutions (e.g., saturated sodium bicarbonate, brine)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

-

Purification materials (e.g., silica gel for column chromatography)

Procedure:

-

Dissolve N-benzylethylamine and a tertiary amine base in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture in an ice bath (0 °C).

-

Add 2-fluorobenzoyl chloride dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by thin-layer chromatography).

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter the mixture and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

This generalized protocol is based on standard organic synthesis techniques for amide formation.[4]

Biological Significance and Potential Applications

The fluorobenzamide scaffold is a subject of considerable interest in chemical biology and drug discovery. The incorporation of a fluorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its biological activity.[1]

Recent research has highlighted the potential of N-benzyl-2-fluorobenzamide derivatives as dual-target inhibitors. Specifically, a series of these compounds have been identified as inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3).[5] This dual-inhibition is particularly relevant for the treatment of certain cancers, such as triple-negative breast cancer, where both EGFR and HDAC3 pathways are implicated in malignant progression.[5]

Proposed Mechanism of Action: Dual EGFR/HDAC3 Inhibition

The proposed mechanism for related N-benzyl-2-fluorobenzamide derivatives involves the interaction of different parts of the molecule with the active sites of the two distinct enzymes. Molecular modeling studies suggest that the 2-fluorobenzamide portion of the molecule can chelate with the zinc ion in the active site of HDAC3, while the benzyl group occupies the ATP-binding pocket of EGFR.[5] This dual-targeting approach offers a promising strategy for developing novel anticancer therapeutics.

Below is a logical diagram illustrating the proposed dual-inhibitory role of N-benzyl-2-fluorobenzamide derivatives.

Caption: Proposed dual-inhibition mechanism of N-benzyl-2-fluorobenzamide derivatives.

Conclusion

This compound is a compound of significant interest for researchers in medicinal chemistry and drug development. Its core structure is amenable to established synthetic methods, and its derivatives have shown promise as dual-target inhibitors for complex diseases like triple-negative breast cancer. Further investigation into the specific biological activities and structure-activity relationships of this compound and its analogs is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. bio-fount.com [bio-fount.com]

- 3. chemsigma.com [chemsigma.com]

- 4. Buy N-benzyl-3-(2-fluorophenyl)propanamide (EVT-5400997) [evitachem.com]

- 5. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of N-benzyl-N-ethyl-2-fluorobenzamide Derivatives: A Technical Guide

For Immediate Release

This technical whitepaper provides an in-depth analysis of the emerging therapeutic applications of N-benzyl-N-ethyl-2-fluorobenzamide derivatives. Primarily targeting researchers, scientists, and professionals in drug development, this document outlines the core molecular targets, summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows. The information presented herein is intended to catalyze further investigation and development of this promising class of compounds.

Core Therapeutic Targets and Pharmacological Profile

Recent research has illuminated two primary therapeutic avenues for this compound derivatives: oncology, through the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), and neurology, via modulation of Sigma receptors.

Dual-Target Inhibition of EGFR and HDAC3 in Oncology

A novel series of N-benzyl-2-fluorobenzamide derivatives has been identified as potent dual-target inhibitors of EGFR and HDAC3, showing significant promise for the treatment of triple-negative breast cancer (TNBC).[1] This dual-action mechanism is particularly compelling as both EGFR and HDAC3 are known to synergistically promote malignant progression in TNBC.[1]

The lead compound from this series, compound 38 , demonstrated impressive inhibitory activity against both targets. Molecular modeling has revealed that the 2-fluorobenzamide portion of the molecule chelates with the Zn2+ ion in the active site of HDAC3, while the 4-fluorobenzyl group effectively occupies the ATP-binding pocket of EGFR.[1] This dual-binding mechanism contributes to its potent anti-proliferative and pro-apoptotic effects observed in preclinical models.[1]

Modulation of Sigma Receptors for Neurological and Oncological Applications

Derivatives of N-benzyl-2-fluorobenzamide have also been shown to exhibit high affinity for sigma receptors. Specifically, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide was found to bind with high affinity to sigma receptors, displaying remarkable selectivity for the sigma-2 subtype over the sigma-1 subtype.[2] Sigma receptors are implicated in a variety of cellular functions and are considered therapeutic targets for a range of conditions, including neurological disorders and cancer.[2][3] The high expression of sigma-2 receptors in proliferating tumor cells makes them an attractive biomarker and target for anti-cancer therapies.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for representative this compound derivatives and related compounds against their primary therapeutic targets.

| Compound | Target | IC50 / Ki | Cell Line / Tissue | Reference |

| Compound 38 | EGFR | IC50 = 20.34 nM | - | [1] |

| HDAC3 | IC50 = 1.09 µM | - | [1] | |

| MDA-MB-231 (anti-proliferative) | IC50 = 1.98 µM | MDA-MB-231 | [1] | |

| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma Receptors | Ki = 3.4 nM | Guinea pig brain membranes | [2] |

| Sigma-2/Sigma-1 Selectivity | 120-fold | - | [2] |

Key Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through the modulation of critical signaling pathways.

EGFR and HDAC3 Signaling in Triple-Negative Breast Cancer

In TNBC, EGFR activation triggers downstream signaling cascades, including the JAK/STAT3 pathway, which promotes cell proliferation and survival.[5] Concurrently, HDAC3 overexpression is associated with the progression of breast cancer.[6] The dual inhibition of EGFR and HDAC3 by N-benzyl-2-fluorobenzamide derivatives can therefore simultaneously disrupt these oncogenic signaling pathways, leading to enhanced anti-tumor activity.[1][7]

Sigma Receptor Signaling

Sigma-1 and Sigma-2 receptors are intracellular chaperone proteins primarily located at the endoplasmic reticulum (ER).[8][9] They play crucial roles in regulating calcium signaling, ion channel function, and cellular stress responses.[8][9] In the context of cancer, sigma-2 receptor ligands can induce apoptosis and inhibit tumor growth.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and extension of these findings.

EGFR Kinase Inhibition Assay

This assay determines the potency of compounds in inhibiting EGFR kinase activity.

Protocol:

-

Recombinant EGFR kinase (5 nM) is incubated with the test compound at various concentrations in a kinase reaction buffer.[10]

-

The kinase reaction is initiated by the addition of a solution containing ATP (15 µM) and a fluorescent peptide substrate (e.g., Y12-Sox, 5 µM).[10]

-

The reaction progress is monitored by measuring the increase in fluorescence over time using a plate reader (λex=360 nm, λem=485 nm).[10]

-

IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[10]

HDAC3 Activity Assay

This fluorometric assay measures the inhibition of HDAC3 enzymatic activity.

Protocol:

-

Purified HDAC3 enzyme is added to a 96-well microtiter plate.[11]

-

Test compounds are added to the wells at various concentrations and pre-incubated with the enzyme.[11]

-

A fluorogenic HDAC3 substrate is added, and the plate is incubated at 37°C.[11]

-

A developer solution (e.g., trypsin) is added to cleave the deacetylated substrate, releasing a fluorescent molecule.[11]

-

Fluorescence is measured using a plate reader, and IC50 values are determined.[11]

Sigma Receptor Binding Assay

This radioligand binding assay determines the affinity of compounds for sigma receptors.

Protocol:

-

Membrane homogenates from tissues expressing sigma receptors (e.g., guinea pig brain) are prepared.[2][12]

-

The membranes are incubated with a radiolabeled sigma receptor ligand (e.g., [3H]-(+)-pentazocine for sigma-1 or [3H]-DTG for total sigma sites) and varying concentrations of the test compound.[12][13]

-

To determine binding to sigma-2 receptors specifically, a masking ligand for sigma-1 sites (e.g., (+)-pentazocine) is included when using a non-selective radioligand like [3H]-DTG.[14]

-

The reaction is terminated by rapid filtration, and the radioactivity bound to the membranes is quantified using a scintillation counter.[14]

-

Ki values are calculated using the Cheng-Prusoff equation.[14]

Cell Migration Assay (Wound Healing)

This assay assesses the effect of compounds on the migratory capacity of cancer cells.

Protocol:

-

MDA-MB-231 cells are seeded in a culture plate to form a confluent monolayer.[15]

-

A "scratch" or cell-free gap is created in the monolayer using a sterile pipette tip.[15]

-

The cells are treated with the test compound at various concentrations.[15]

-

The closure of the scratch is monitored and imaged at different time points (e.g., 0, 6, 12, 24 hours).[15]

-

The rate of cell migration is quantified by measuring the change in the width of the scratch over time.[15]

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the induction of apoptosis in cells treated with the test compounds.

Protocol:

-

MDA-MB-231 cells are treated with the test compound for a specified period (e.g., 24 hours).[16]

-

The cells are harvested and washed with a binding buffer.

-

The cells are stained with FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).[16]

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[16]

In Vivo Tumor Growth Suppression Study

This animal model study evaluates the anti-tumor efficacy of the compounds in a living organism.

Protocol:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously injected with MDA-MB-231 human breast cancer cells.[17]

-

Once tumors reach a palpable size, the mice are randomized into control and treatment groups.[17]

-

The treatment group receives the test compound via a specified route (e.g., intraperitoneal injection) and schedule, while the control group receives a vehicle.[17][18]

-

Tumor volume and body weight are measured regularly throughout the study.[17][18]

-

At the end of the study, the tumors are excised and weighed, and the percentage of tumor growth inhibition is calculated.[17]

Conclusion and Future Directions

This compound derivatives represent a versatile scaffold with significant potential for the development of novel therapeutics. The dual inhibition of EGFR and HDAC3 offers a promising strategy for treating aggressive cancers like TNBC. Furthermore, the high affinity and selectivity for sigma-2 receptors open up possibilities for the development of new treatments for neurological disorders and as diagnostic or therapeutic agents in oncology.

Future research should focus on optimizing the structure-activity relationship of these derivatives to enhance their potency and selectivity for their respective targets. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential and safety profiles. The detailed protocols and data presented in this whitepaper provide a solid foundation for these future endeavors.

References

- 1. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 3. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. EGFR–c-Src-Mediated HDAC3 Phosphorylation Exacerbates Invasion of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of histone deacetylase suppresses EGF signaling pathways by destabilizing EGFR mRNA in ER-negative human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labs.penchant.bio [labs.penchant.bio]

- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 10. rsc.org [rsc.org]

- 11. The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. med.upenn.edu [med.upenn.edu]

- 15. 4.5. Cell Migration Assay [bio-protocol.org]

- 16. Apoptosis assay [bio-protocol.org]

- 17. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Suppression of Tumor Growth in Mice by Rationally Designed Pseudopeptide Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of N-benzyl-2-fluorobenzamides: A New Frontier in Dual-Target Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals on the Discovery and Characterization of Novel EGFR/HDAC3 Inhibitors

The relentless pursuit of more effective cancer treatments has led to the exploration of dual-target inhibitors, a promising strategy to overcome the limitations of single-target therapies. This guide delves into the discovery and preclinical evaluation of a novel class of compounds, N-benzyl-2-fluorobenzamides, which have emerged as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3). The synergistic inhibition of these two key oncogenic drivers has shown significant potential, particularly in the context of aggressive malignancies such as triple-negative breast cancer (TNBC).

Introduction to EGFR and HDAC3 in Oncology

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, survival, proliferation, and differentiation.[1][2][3] Aberrant EGFR signaling, often due to mutations or overexpression, is a well-established driver of tumorigenesis in various cancers.[3] Histone Deacetylases (HDACs) are a class of enzymes that modulate gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[4] HDAC3, in particular, is implicated in multiple oncogenic pathways and its overexpression is associated with poor prognosis in several cancers.[5] The crosstalk between EGFR and HDAC signaling pathways contributes to malignant progression, making their simultaneous inhibition a compelling therapeutic strategy.[5][6][7]

N-benzyl-2-fluorobenzamides: A Novel Class of Dual Inhibitors

A series of N-benzyl-2-fluorobenzamide derivatives have been synthesized and identified as dual-target inhibitors of EGFR and HDAC3.[8] These compounds were designed to occupy the ATP-binding pocket of EGFR and chelate with the zinc ion in the active site of HDAC3.[8]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of the synthesized N-benzyl-2-fluorobenzamide derivatives against EGFR and HDAC3, as well as their anti-proliferative effects on the triple-negative breast cancer cell line MDA-MB-231, are summarized below.

| Compound | EGFR IC₅₀ (nM)[8] | HDAC3 IC₅₀ (µM)[8] | MDA-MB-231 IC₅₀ (µM)[8] |

| 38 | 20.34 | 1.09 | 1.98 |

| Chidamide | - | - | 24.37 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity or cell proliferation. Chidamide is a known HDAC inhibitor used as a comparator.

Signaling Pathways and Proposed Mechanism of Action

The dual inhibition of EGFR and HDAC3 by N-benzyl-2-fluorobenzamides is hypothesized to disrupt key oncogenic signaling cascades.

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[9][10] These pathways ultimately regulate gene transcription to promote cell proliferation and survival.[9]

HDAC3 Signaling and Dual-Target Synergy

HDAC3 is a core component of transcriptional repressor complexes.[11] Its deacetylase activity leads to chromatin condensation and repression of tumor suppressor genes. Furthermore, there is evidence of crosstalk where EGFR signaling can influence HDAC activity.[5][7][12] By inhibiting both EGFR and HDAC3, N-benzyl-2-fluorobenzamides can potentially reactivate tumor suppressor genes while simultaneously blocking proliferative signals.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following outlines the key experimental procedures employed in the evaluation of N-benzyl-2-fluorobenzamides.

General Synthesis of N-benzyl-2-fluorobenzamides

The synthesis of N-benzyl-2-fluorobenzamide derivatives generally involves the coupling of a substituted benzylamine with 2-fluorobenzoic acid or its activated derivatives.[13]

In Vitro Enzyme Inhibition Assays

EGFR Kinase Assay: The inhibitory activity against EGFR is typically determined using a kinase assay kit.[14] The assay measures the phosphorylation of a substrate by the EGFR enzyme. The general steps are as follows:

-

Recombinant human EGFR enzyme is incubated with the test compound at various concentrations.

-

A specific substrate and ATP are added to initiate the kinase reaction.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a fluorescence-based method.[15]

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

HDAC3 Activity Assay: HDAC3 activity is commonly measured using a fluorometric assay.[16][17][18] The principle involves the deacetylation of a fluorogenic substrate by HDAC3.

-

Recombinant human HDAC3 enzyme is incubated with the test compound.

-

A fluorogenic acetylated substrate is added.

-

HDAC3 removes the acetyl group from the substrate.

-

A developer solution is added to cleave the deacetylated substrate, releasing a fluorescent molecule.

-

The fluorescence intensity is measured, and IC₅₀ values are determined.

Cell-Based Assays

Cell Proliferation Assay: The anti-proliferative activity of the compounds is assessed using cancer cell lines, such as MDA-MB-231 for triple-negative breast cancer. The MTT or MTS assay is a common method.[19][20]

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar reagent is added to each well.

-

Viable cells metabolize the MTT into a colored formazan product.

-

The formazan is solubilized, and the absorbance is measured at a specific wavelength.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

Cell Migration Assay: The effect of the compounds on cancer cell migration can be evaluated using a wound-healing assay.[8]

-

A confluent monolayer of cells is created in a culture plate.

-

A "scratch" or "wound" is made in the cell monolayer with a sterile pipette tip.

-

The cells are washed to remove debris and then incubated with the test compounds.

-

The closure of the wound is monitored and imaged at different time points.

-

The rate of cell migration is quantified by measuring the change in the wound area over time.

Apoptosis Assay: The induction of apoptosis (programmed cell death) is a key indicator of anticancer activity. This can be assessed by flow cytometry using Annexin V and propidium iodide (PI) staining.[20]

-

Cells are treated with the test compounds for a defined period.

-

The cells are harvested and stained with Annexin V-FITC and PI.

-

Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis.

-

PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Tumor Xenograft Studies

To evaluate the in vivo efficacy, human tumor cells (e.g., MDA-MB-231) are implanted into immunodeficient mice.[8]

-

Once the tumors reach a certain volume, the mice are randomized into treatment and control groups.

-

The treatment group receives the test compound (e.g., compound 38) via a specific route (e.g., intraperitoneal injection) at a defined dose and schedule.[8]

-

The control group receives the vehicle.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, the tumors are excised and weighed. The tumor growth inhibition rate is calculated.

Conclusion and Future Directions

The discovery of N-benzyl-2-fluorobenzamides as dual EGFR/HDAC3 inhibitors represents a significant advancement in the development of targeted cancer therapies. The lead compound, 38 , has demonstrated potent enzymatic and cellular activity, inducing apoptosis and inhibiting cell migration in a triple-negative breast cancer model, and has shown promising in vivo anti-tumor efficacy with low toxicity.[8]

Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo performance. Further investigation into the detailed molecular mechanisms underlying their synergistic effects will be crucial for identifying predictive biomarkers and guiding their clinical development. The promising preclinical data for N-benzyl-2-fluorobenzamides warrants their continued evaluation as a potential new therapeutic strategy for challenging cancers like TNBC.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Histone Deacetylase-3/CAGE Axis Targets EGFR Signaling and Regulates the Response to Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combined Inhibition of HDAC and EGFR Reduces Viability and Proliferation and Enhances STAT3 mRNA Expression in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HDAC Inhibition Decreases the Expression of EGFR in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]

- 12. EGFR–c-Src-Mediated HDAC3 Phosphorylation Exacerbates Invasion of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. reactionbiology.com [reactionbiology.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. epigentek.com [epigentek.com]

- 18. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. noblelifesci.com [noblelifesci.com]

Spectroscopic Analysis of N-benzyl-N-ethyl-2-fluorobenzamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines the expected spectroscopic characteristics of N-benzyl-N-ethyl-2-fluorobenzamide (C₁₆H₁₆FNO, Molecular Weight: 257.3 g/mol ). Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectral data based on the analysis of structurally similar compounds. It also provides generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation and characterization of novel chemical entities in drug discovery and development.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.1 - 1.3 | Triplet | 3H | -CH₂-CH₃ |

| ~ 3.4 - 3.6 | Quartet | 2H | -CH₂ -CH₃ |

| ~ 4.6 - 4.8 | Singlet | 2H | -CH₂ -Ph |

| ~ 7.0 - 7.6 | Multiplet | 9H | Aromatic Protons |

Note: The chemical shifts of the aromatic protons are expected to be complex due to the presence of two different phenyl rings and the influence of the fluorine substituent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 12 - 15 | -CH₂-CH₃ |

| ~ 40 - 45 | -CH₂ -CH₃ |

| ~ 50 - 55 | -CH₂ -Ph |

| ~ 115 - 140 | Aromatic Carbons |

| ~ 160 - 165 (d, ¹JCF) | C -F (Fluorinated Aromatic Carbon) |

| ~ 168 - 172 | C =O (Amide Carbonyl) |

Note: The carbon attached to the fluorine atom is expected to appear as a doublet due to carbon-fluorine coupling.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3100 - 3000 | C-H stretch (Aromatic) |

| ~ 2975 - 2850 | C-H stretch (Aliphatic) |

| ~ 1650 - 1630 | C=O stretch (Amide) |

| ~ 1600 - 1450 | C=C stretch (Aromatic) |

| ~ 1250 - 1200 | C-F stretch |

| ~ 1200 - 1000 | C-N stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 257 | [M]⁺ (Molecular Ion) |

| 123 | [C₇H₄FO]⁺ (Fluorobenzoyl cation) |

| 106 | [C₇H₈N]⁺ (Benzyl-ethyl-amine fragment) |

| 91 | [C₇H₇]⁺ (Tropylium cation) |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data, based on common practices for similar organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a pulse angle of 90° and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Carbon spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction. Electron Ionization (EI) is a common ionization method.

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: Logical workflow for the synthesis and spectroscopic characterization.

Disclaimer: The spectroscopic data presented in this document are predictions based on analogous compounds and should be confirmed with experimental data for this compound once it becomes available. The experimental protocols are generalized and may require optimization for specific instrumentation and sample characteristics.

Technical Guide on the Safety and Handling of N-benzyl-N-ethyl-2-fluorobenzamide

Disclaimer: A specific Safety Data Sheet (SDS) for N-benzyl-N-ethyl-2-fluorobenzamide (CAS No. 349128-48-9) is not publicly available at the time of this writing. The following safety and handling information is compiled from data on structurally related benzamide compounds. This guide should be used for informational purposes and as a precautionary guideline only. Researchers and scientists are advised to handle this compound with the caution appropriate for a novel substance with an incomplete toxicological profile and to perform a thorough risk assessment before use.

This technical guide provides an in-depth overview of the recommended safety and handling precautions for this compound, based on data from analogous compounds. It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

While specific hazard classifications for this compound are unavailable, related benzamides are generally considered to have low to moderate toxicity. However, as with any novel chemical, it should be treated as potentially hazardous. Potential hazards may include skin, eye, and respiratory tract irritation.

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended based on data from similar compounds. Immediate medical attention should be sought for any persistent symptoms.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1] |

| Hazardous Combustion Products | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1] |

| Protective Equipment for Firefighters | As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1] |

Accidental Release Measures

For accidental spills or releases, the following procedures are advised:

| Aspect | Procedure |

| Personal Precautions | Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Keep unnecessary personnel away.[1] |

| Environmental Precautions | Prevent the product from entering drains. The substance should not be released into the environment.[1] |

| Methods for Containment and Cleaning Up | Sweep up and shovel into suitable containers for disposal. Avoid generating dust. For liquid spills, soak up with inert absorbent material (e.g., sand, silica gel, universal binder).[1] |

Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring laboratory safety.

| Aspect | Recommendation |

| Safe Handling | Wear personal protective equipment. Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[1][2] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] |

| Incompatible Materials | Strong oxidizing agents.[1] |

Exposure Controls and Personal Protection

Based on general laboratory practices for handling chemical compounds, the following personal protective equipment (PPE) is recommended:

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |

| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |

| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices. Change contaminated clothing and wash hands after working with the substance. |

Experimental Protocols

As no specific safety studies for this compound are publicly available, this section outlines general methodologies for key toxicological experiments. These protocols are based on established OECD guidelines and are provided for informational purposes to illustrate how such safety data is typically generated.

General Protocol for Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Animals: Typically, female rats are used.

-

Procedure:

-

A single dose of the substance is administered orally to a group of animals.

-

The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

-

The animals are observed for signs of toxicity and mortality for up to 14 days.

-

The outcome of the test with a small number of animals determines the next step (e.g., testing at a higher or lower dose, or concluding the test).

-

-

Data Collection: Observations of clinical signs, body weight changes, and gross necropsy findings are recorded for each animal.

General Protocol for In Vitro Skin Corrosion and Irritation Testing (Based on OECD Guidelines 431 & 439)

-

Objective: To assess the potential of a substance to cause skin corrosion or irritation.

-

Method: These are in vitro tests using reconstructed human epidermis models.

-

Procedure:

-

The test substance is applied topically to the surface of the skin tissue model.

-

After a defined exposure period, the substance is removed.

-

The viability of the skin cells is measured, typically using an MTT assay, which assesses mitochondrial activity.

-

-

Data Interpretation: The reduction in cell viability compared to negative controls is used to classify the substance as corrosive, irritant, or non-irritant.

Visualizations

The following diagrams illustrate standard workflows and logical relationships relevant to the safe handling of chemical compounds in a research setting.

Caption: Standard Laboratory Chemical Handling Workflow.

Caption: Hierarchy of Controls for Chemical Safety.

References

Methodological & Application

Synthesis of N-benzyl-N-ethyl-2-fluorobenzamide: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of N-benzyl-N-ethyl-2-fluorobenzamide, a substituted benzamide of interest in medicinal chemistry and drug discovery. The protocol details the necessary reagents, equipment, and a step-by-step procedure for the acylation of N-benzylethanamine with 2-fluorobenzoyl chloride.

Introduction

N-substituted benzamides are a significant class of compounds in pharmaceutical research, exhibiting a wide range of biological activities. The target molecule, this compound, incorporates a 2-fluoro-substituted phenyl ring, a feature often utilized to enhance metabolic stability and binding affinity to biological targets. This protocol outlines a standard and reliable method for its synthesis via nucleophilic acyl substitution.

Reaction Scheme

The synthesis proceeds through the reaction of N-benzylethanamine with 2-fluorobenzoyl chloride in the presence of a tertiary amine base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Caption: Reaction scheme for the synthesis of this compound.

Materials and Equipment

Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Fluorobenzoyl chloride | 393-52-2 | C₇H₄ClFO | 158.56 |

| N-Benzylethanamine | 14321-27-8 | C₉H₁₃N | 135.21 |

| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | NaHCO₃ | 84.01 |

| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography (optional)

-

NMR spectrometer

-

Infrared (IR) spectrometer

-

Mass spectrometer

Experimental Protocol

This protocol is based on established procedures for the synthesis of N-substituted benzamides.

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-benzylethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of 2-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise via a dropping funnel over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting amine is a key indicator of reaction completion.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure this compound.

Data Presentation

Theoretical Yield Calculation

| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Limiting Reagent |

| N-Benzylethanamine | 135.21 | Calculated | Yes/No |

| 2-Fluorobenzoyl chloride | 158.56 | Calculated | Yes/No |

| Product | 257.31 | Theoretical Moles | |

| Theoretical Yield (g) | Calculated |

Note: The limiting reagent is determined by comparing the molar amounts of the reactants. The theoretical yield is calculated based on the stoichiometry of the reaction. An expected yield for this type of acylation reaction is typically in the range of 80-95%, depending on the purity of the starting materials and the efficiency of the purification process.

Characterization Data (Predicted)

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the benzylic protons (singlet), and the aromatic protons from both phenyl rings. |

| ¹³C NMR | Resonances for the carbonyl carbon, aliphatic carbons of the ethyl and benzyl groups, and the aromatic carbons. |

| IR (Infrared) Spectroscopy | A strong absorption band for the amide carbonyl (C=O) stretch, typically around 1630-1680 cm⁻¹. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight of the product (257.31 g/mol ). |

| Melting Point | As a solid crystalline compound, a sharp melting point is expected upon successful purification. |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

2-Fluorobenzoyl chloride is corrosive and lachrymatory; handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Triethylamine is a flammable and corrosive liquid with a strong odor.

-

Dispose of all chemical waste according to institutional guidelines.

This protocol provides a robust framework for the successful synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the procedure based on their specific laboratory conditions and available resources.

Application Notes and Protocols: N-benzyl-N-ethyl-2-fluorobenzamide in Triple-Negative Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. A promising area of research involves the development of dual-target inhibitors that can simultaneously modulate multiple oncogenic pathways. This document provides detailed application notes and protocols for the use of N-benzyl-N-ethyl-2-fluorobenzamide derivatives, specifically focusing on a potent compound identified as "compound 38" in recent literature, in TNBC research. This compound functions as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), both of which are implicated in TNBC progression.[1]

These protocols are intended to guide researchers in evaluating the efficacy and mechanism of action of this compound and similar compounds in TNBC models.

Quantitative Data Summary

The following tables summarize the quantitative data for a lead N-benzyl-2-fluorobenzamide derivative (compound 38) in TNBC research.

Table 1: In Vitro Inhibitory Activity

| Target/Cell Line | Parameter | Value |

| EGFR | IC₅₀ | 20.34 nM[1] |

| HDAC3 | IC₅₀ | 1.09 µM[1] |

| MDA-MB-231 (TNBC cell line) | Anti-proliferative IC₅₀ | 1.98 µM[1] |

| Chidamide (control) | Anti-proliferative IC₅₀ | 24.37 µM[1] |

Table 2: In Vitro Cellular Effects on MDA-MB-231 Cells

| Assay | Parameter | Result |

| Cell Migration | Inhibition | 74.15%[1] |

| Apoptosis | Late-stage Apoptosis | 57.4%[1] |

Table 3: In Vivo Efficacy in a Xenograft Model

| Treatment Group | Dosage | Tumor Growth Suppression |

| Compound 38 | 30 mg/kg/day | 34.78%[1] |

Signaling Pathway

This compound (compound 38) exerts its anti-cancer effects in TNBC by dually inhibiting EGFR and HDAC3. The 4-fluorobenzyl group of the compound occupies the ATP-binding pocket of EGFR, while the 2-fluorobenzamide moiety chelates with the Zn2+ ion in the active site of HDAC3.[1] This dual inhibition disrupts downstream signaling pathways that promote cell proliferation, survival, and migration.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in TNBC research.

Experimental Protocols

Cell Culture

-

Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).

-

Culture Medium: Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere without CO2.[2]

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Materials:

-

MDA-MB-231 cells

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Protocol:

-

Seed MDA-MB-231 cells in 96-well plates at a density of 1 x 10⁵ cells/mL (150 µL per well) and incubate overnight.[3]

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add 50 µL of MTT solution (1 mg/mL) to each well and incubate for 4 hours at 37°C.[3]

-

Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.

-

Cell Migration (Wound Healing) Assay

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

-

Materials:

-

MDA-MB-231 cells

-

6-well plates

-

200 µL pipette tip

-

This compound

-

Microscope with a camera

-

Image analysis software (e.g., ImageJ)

-

-

Protocol:

-

Seed MDA-MB-231 cells in 6-well plates and grow until they form a confluent monolayer (approximately 1 x 10⁶ cells/well).[4]

-

Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.[2]

-

Wash the wells with PBS to remove detached cells.

-

Add fresh culture medium containing different concentrations of this compound or vehicle control.

-

Capture images of the wound at 0 hours and subsequent time points (e.g., 12, 24 hours).[4]

-

Measure the width of the wound at different points and calculate the percentage of wound closure over time. The results can be expressed as the wound-healed rate (%).[4]

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

MDA-MB-231 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Seed MDA-MB-231 cells and treat with the desired concentrations of this compound for a specified time to induce apoptosis.

-

Harvest the cells (including floating cells in the medium) and wash them once with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins (e.g., EGFR, HDAC3, and downstream effectors).

-

Materials:

-

Treated and untreated MDA-MB-231 cells

-

Protein lysis buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-EGFR, anti-HDAC3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent detection substrate

-

-

Protocol:

-

Lyse the cells in protein lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% milk in TBST for 1 hour at room temperature.[5]

-

Incubate the membrane with primary antibodies against EGFR and HDAC3 overnight at 4°C.[5] Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Detect the protein bands using an enhanced chemiluminescent substrate and an imaging system.[5]

-

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Materials:

-

Female BALB/c nude mice (4-6 weeks old)

-

MDA-MB-231 cells

-

This compound formulation for injection

-

Calipers

-

-

Protocol:

-

Subcutaneously inject approximately 3 x 10⁵ to 5 x 10⁶ MDA-MB-231 cells into the mammary fat pad of the mice.[1]

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[6]

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 30 mg/kg/day) or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection).

-

Measure the tumor volume with calipers regularly (e.g., every 2-3 days) and monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

-

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on their specific experimental setup and reagents. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 2. Migration Rate Inhibition of Breast Cancer Cells Treated by Caffeic Acid and Caffeic Acid Phenethyl Ester: An In Vitro Comparison Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3.4. MTT Cell Proliferation Assay [bio-protocol.org]

- 4. Wound-healing assay [bio-protocol.org]

- 5. Relationship Between Histone Deacetylase 3 (HDAC3) and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]